1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester
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Overview
Description
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester is a heterocyclic compound that contains a benzothiadiazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with carbonyl compounds, followed by cyclization and esterification steps . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazine derivatives .
Scientific Research Applications
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by interacting with receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but differs in its oxidation state and functional groups.
1,2,3-Benzothiadiazine: Another related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
1H-2,1,4-Benzothiadiazine-3-carbamic acid, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
33082-92-7 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl N-(1H-2,1,4-benzothiadiazin-3-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-9(13)11-8-10-6-4-2-3-5-7(6)12-15-8/h2-5,12H,1H3,(H,10,11,13) |
InChI Key |
ODBAYGHLHYQWOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2NS1 |
Origin of Product |
United States |
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